Inhibition of NF-κB Activation in Microglial Cells Compared to Parent Withaferin A
The parent compound, withaferin A (WA), is known to have a short in vivo half-life and toxicity issues [1]. The 4,27-dimethyl withaferin A analog was developed to address these limitations while maintaining or enhancing the desired NF-κB inhibitory activity, a key therapeutic target in neuroinflammation [1]. The compound's activity is quantitatively assessed in an NF-κB specific luciferase reporter system in BV-2 microglial cells. The patent data demonstrates that 4,27-O-dimethyl WA significantly inhibits LPS-stimulated NF-κB activation across a concentration range of 0.05 to 5 µM [2]. This provides a functional benchmark for procurement for researchers focused on neuroinflammatory pathways.
| Evidence Dimension | Inhibition of NF-κB reporter activity in BV-2 microglial cells |
|---|---|
| Target Compound Data | Significant inhibition of LPS-stimulated NF-κB activation observed at concentrations ranging from 0.05 to 5 µM. |
| Comparator Or Baseline | Withaferin A (WA) has a reported short in vivo half-life and associated toxicity, which motivated the synthesis of its methylated analogs. |
| Quantified Difference | Not explicitly quantified in the text; the data is presented in patent Figure 2 as a bar graph showing a concentration-dependent effect. |
| Conditions | NF-κB specific luciferase reporter system in BV-2 microglial cells stimulated with LPS [2]. |
Why This Matters
This assay provides the primary functional evidence for the compound's intended application, enabling researchers to compare its potency in NF-κB inhibition directly with other compounds in their own assays.
- [1] Shaw, A. A., Julien, J.-P., & Chan, A. H. (2015). Withanolides useful for the treatment of neurodegenerative diseases. WIPO Patent Application WO2015077780A1. View Source
- [2] US Patent Application US20170022247A1. (2017). Withanolides useful for the treatment of neurodegenerative diseases. Example 3. View Source
